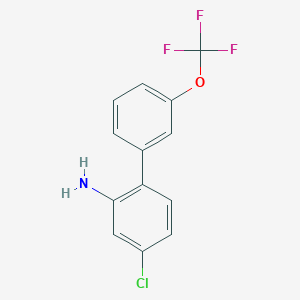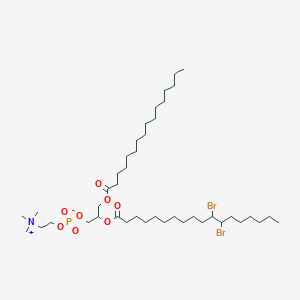
3,4,5-Triacetoxybenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triacetoxybenzyl alcohol is an organic compound with the molecular formula C13H14O7. It is a derivative of benzyl alcohol where three hydroxyl groups on the benzene ring are acetylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Triacetoxybenzyl alcohol can be synthesized through the acetylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and scalability. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Triacetoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield the parent benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy groups.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields benzyl alcohol.
Substitution: Results in the formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
3,4,5-Triacetoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 3,4,5-Triacetoxybenzyl alcohol involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the parent benzyl alcohol, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inhibit microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzyl alcohol: Similar structure but with methoxy groups instead of acetoxy groups.
3,4,5-Triethoxybenzyl alcohol: Contains ethoxy groups instead of acetoxy groups
Uniqueness
3,4,5-Triacetoxybenzyl alcohol is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The acetoxy groups make it more susceptible to hydrolysis, which can be advantageous in certain applications where controlled release of the parent alcohol is desired .
Propriétés
Formule moléculaire |
C13H14O7 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
[2,3-diacetyloxy-5-(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3 |
Clé InChI |
RXOXLXZGIQKSOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


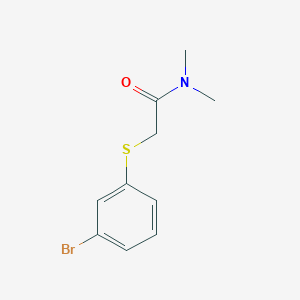
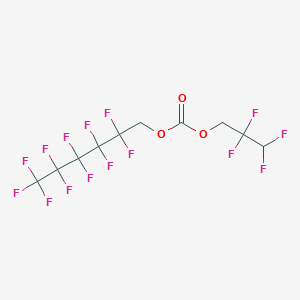
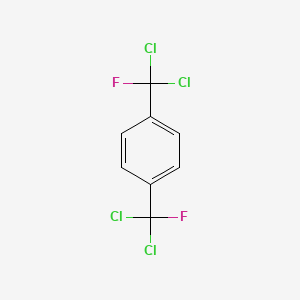

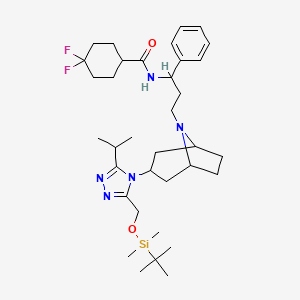

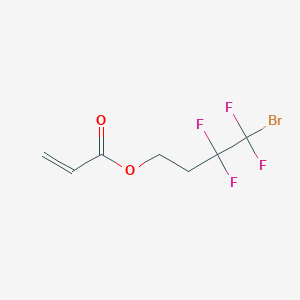
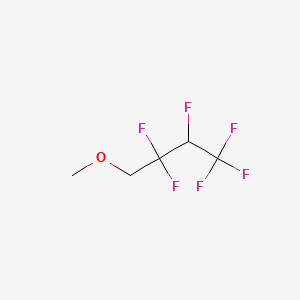

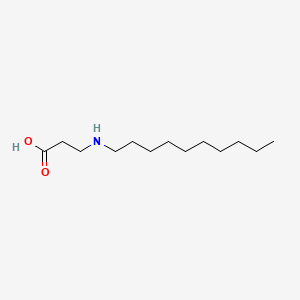
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
